molecular formula C4H7Br B116875 3-Bromo-2-methylpropene CAS No. 1458-98-6

3-Bromo-2-methylpropene

Cat. No.: B116875
CAS No.: 1458-98-6
M. Wt: 135 g/mol
InChI Key: USEGQJLHQSTGHW-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropene is a clear colorless to yellow liquid . It is used as a general reagent for various organic reactions and primarily for amino acid synthesis and asymmetric amino acid synthesis .


Synthesis Analysis

3-bromo-2 (bromomethyl)propene was synthesized from the pentaerytritol through halogenated reaction, oxidation and thermal decomposition, the total yield is up to 40% . All the substance and intermediates were confirmed by IR and 1 HNMR .


Molecular Structure Analysis

The molecular formula of this compound is C4H7Br . The InChI is InChI=1S/C4H7Br/c1-4 (2)3-5/h1,3H2,2H3 and the InChIKey is USEGQJLHQSTGHW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Rotational isomerism in this compound has been studied by IR spectroscopy . It may be used in the synthesis of alkenyl imines and in the synthesis of 2-methylpropenyl (“methallyl”) complex, Cp*Os (η 3 -allyl)Br 2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 135.00 g/mol . The refractive index is n20/D 1.472 (lit.) . The boiling point is 94-95 °C (lit.) and the density is 1.339 g/mL at 25 °C (lit.) .

Scientific Research Applications

Spectral Analysis and Molecular Structure

The Raman and infrared spectra of 1-bromo-2-methylpropene, a compound closely related to 3-bromo-2-methylpropene, were recorded, revealing detailed insights into its molecular structure. This study assigned all normal modes based on band contours, depolarization values, relative intensities, and normal coordinate analysis. The research provides valuable data for understanding the molecular structure and behavior of such compounds, potentially aiding in the development of materials and chemicals (Durig, Eltayeb, & Guirgis, 1995).

Vibrational Analysis of Alkyl Bromides

Infrared spectra were obtained for compounds like 2-bromo-2-methylpentane, which share structural similarities with this compound. This study involved detailed vibrational analysis and normal coordinate calculations, contributing to a better understanding of the molecular dynamics and characteristics of tertiary alkyl bromides. Such analyses are crucial for various applications, including material science and chemical synthesis (Crowder, Richardson, & Gross, 1980).

Solvent Participation in Solvolysis

The study of solvent participation in the solvolysis of tertiary bromoalkanes, including compounds like 2-bromo-2-methylpropane, can shed light on the reaction mechanisms and solvent effects in organic synthesis. Understanding these interactions is vital for refining synthetic methods in pharmaceuticals and organic chemistry (Liu, Hou, & Tsao, 2009).

Pesticide Efficacy and Environmental Impact

The efficacy of pesticides such as 1,3-dichloropropene, which have structural similarities to this compound, in controlling soilborne pests has been extensively studied. Research in this area explores not only the effectiveness of these compounds in pest control but also their environmental impact, especially in relation to soil and air quality. Such studies are crucial for developing more effective and environmentally friendly agricultural practices (Jhala et al., 2012).

Catalytic Reactions and Chemical Synthesis

The catalytic activity of surfaces modified with alkali-metal chlorides in the dehydrobromination of compounds like 1-bromo-2-methylpropane has been investigated. This research is fundamental for optimizing catalytic reactions, a core aspect of chemical manufacturing and material synthesis, ensuring efficient and selective production of desired chemicals (Lycourghiotis, Katsanos, & Hadzistelios, 1975).

Safety and Hazards

3-Bromo-2-methylpropene is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage . It is toxic to aquatic life with long-lasting effects .

Future Directions

3-Bromo-2-methylpropene may be used in the synthesis of alkenyl imines and in the synthesis of 2-methylpropenyl (“methallyl”) complex, Cp*Os (η 3 -allyl)Br 2 . It may also be used in a study of chiral phase transfer alkylation leading to (S)-α-alkylcysteines .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-methylpropene plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in amino acid synthesis. For instance, it is used in the synthesis of (S)-α-alkylcysteines through chiral phase transfer alkylation . This interaction involves the formation of a covalent bond between the bromine atom of this compound and the nucleophilic sites on the enzyme or protein, leading to the formation of a stable complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides . These modifications can lead to significant changes in gene expression and cellular function, potentially disrupting normal cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by modifying nucleosides in DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and can degrade upon prolonged exposure to light . This degradation can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .

Properties

IUPAC Name

3-bromo-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGQJLHQSTGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326816
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-98-6
Record name Methallyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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